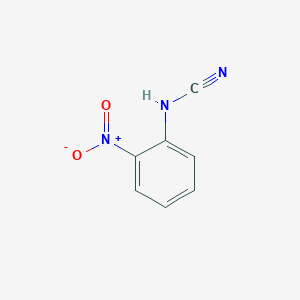
1,3-Benzodioxole, 5-(2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 5-(2-furanyl)- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring fused with a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-(2-furanyl)- typically involves the reaction of catechol with disubstituted halomethanes under specific conditions. One common method is the Friedel-Crafts acylation, where catechol reacts with a halomethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-(2-furanyl)- can be achieved through continuous flow processes. These processes involve the use of recyclable heterogeneous catalysts, which enhance the efficiency and sustainability of the reaction. The continuous flow method allows for precise control of reaction parameters, leading to higher yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 5-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial products .
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 5-(2-furanyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 5-(2-furanyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses. The compound binds to the auxin receptor TIR1, leading to the activation of downstream signaling pathways that regulate root growth and development .
Comparación Con Compuestos Similares
1,3-Benzodioxole, 5-(2-furanyl)- can be compared with other similar compounds such as:
1,3-Benzodioxole: A simpler structure without the furan ring, used in the synthesis of various bioactive molecules.
5-Bromo-2,2-difluoro-1,3-benzodioxole: A derivative with bromine and fluorine substitutions, used as a precursor in organic synthesis.
1,4-Benzodioxine: Another benzodioxole derivative with different substitution patterns, used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
139150-67-7 |
|---|---|
Fórmula molecular |
C11H8O3 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H8O3/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h1-6H,7H2 |
Clave InChI |
VZXRFUCEWVEFTG-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)













